Azadirone II, 7-deacetyl

Description

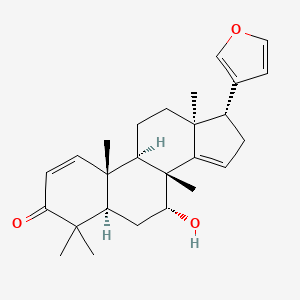

Structure

2D Structure

3D Structure

Properties

CAS No. |

79203-48-8 |

|---|---|

Molecular Formula |

C26H34O3 |

Molecular Weight |

394.5 g/mol |

IUPAC Name |

(5R,7R,8R,9R,10R,13S,17R)-17-(furan-3-yl)-7-hydroxy-4,4,8,10,13-pentamethyl-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C26H34O3/c1-23(2)20-14-22(28)26(5)18-7-6-17(16-10-13-29-15-16)24(18,3)11-8-19(26)25(20,4)12-9-21(23)27/h7,9-10,12-13,15,17,19-20,22,28H,6,8,11,14H2,1-5H3/t17-,19+,20-,22+,24-,25+,26-/m0/s1 |

InChI Key |

CKDPEAINBFYEHJ-JDGKMSDRSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C([C@@H]4C[C@H]([C@]3(C1=CC[C@H]2C5=COC=C5)C)O)(C)C)C |

Canonical SMILES |

CC1(C2CC(C3(C(C2(C=CC1=O)C)CCC4(C3=CCC4C5=COC=C5)C)C)O)C |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Investigations of Azadirone Ii, 7 Deacetyl

Isolation from Specific Tissues of Azadirachta indica

Extraction from Seeds

The seeds of Azadirachta indica are a significant source of various limonoids. wiley.comresearchgate.net Research has documented the isolation of a range of tetranortriterpenoids from neem seeds, including compounds structurally related to Azadirone (B14700930) II, 7-deacetyl. jetir.orgmdpi.com Specifically, studies have reported the presence of 7-deacetyl-7-benzoyl derivatives of azadirone from neem seeds. peri.org.inunanijournal.com The concentration of these compounds, including azadirachtin (B1665905), the most well-known neem limonoid, is highest in the seeds. ipp.pt

Isolation from Flowers

The flowers of the neem tree are another part of the plant from which various chemical constituents have been isolated. researchgate.net While specific isolation of Azadirone II, 7-deacetyl from the flowers is not extensively documented, studies have successfully isolated related triterpenoids and flavanones. researchgate.net For instance, azadirone, a closely related limonoid, has been isolated from the methanolic extract of neem flowers. thieme-connect.comebi.ac.uk This suggests the potential presence of its deacetylated form in this plant part as well.

Presence in Leaves

Neem leaves are known to contain a diverse array of phytochemicals, including various limonoids. austinpublishinggroup.comperi.org.in While azadirone and other related compounds have been identified in the leaves, the specific mention of this compound is less common in the available literature. austinpublishinggroup.comperi.org.in However, the presence of its structural precursors and related derivatives in the leaves makes its occurrence plausible. biomedpharmajournal.org

Occurrence in Fruits

The fruits of the neem tree have been a source for the isolation of numerous bioactive compounds. jetir.orgresearchgate.net Research on neem fruits has led to the isolation of azadirone and other limonoids. jetir.orgresearchgate.net While direct isolation of this compound from the fruits is not explicitly detailed in the search results, the presence of structurally similar compounds like azadirone suggests it may also be present in the fruit tissues. jetir.orgresearchgate.net

Methodologies for Isolation and Purification

Solvent Extraction Techniques

The isolation of this compound and other limonoids from Azadirachta indica primarily involves solvent extraction methods. The choice of solvent is crucial and depends on the polarity of the target compounds.

Various solvents have been utilized for the extraction of phytochemicals from different parts of the neem tree. These include polar solvents like methanol (B129727) and ethanol (B145695), as well as less polar solvents such as n-hexane, dichloromethane, and ethyl acetate (B1210297). entomoljournal.comnotulaebotanicae.ro

For the extraction of limonoids, which are relatively polar, alcohol-based solvents are often preferred due to their efficiency. ipp.pt Methanol and ethanol have been successfully used to extract a wide range of compounds from neem, including those related to this compound. biomedpharmajournal.orgentomoljournal.com The use of a binary solvent system, such as a mixture of n-hexane and ethanol, has also been explored to optimize the extraction of both oil and azadirachtin from neem seeds. koreamed.org

The general procedure for solvent extraction involves macerating the dried and powdered plant material in the chosen solvent. This mixture is then typically subjected to various techniques to enhance extraction efficiency, such as Soxhlet extraction, microwave-assisted extraction (MAE), or simple room temperature extraction. entomoljournal.com Following extraction, the solvent is evaporated to yield a crude extract, which then undergoes further purification steps to isolate the desired compounds. koreamed.org Purification techniques often include chromatographic methods like column chromatography and high-performance liquid chromatography (HPLC). nih.govresearchgate.net

Chromatographic Separation Protocols (e.g., Silica (B1680970) Gel Chromatography, Medium Pressure Liquid Chromatography)

The isolation and purification of this compound from crude plant extracts rely heavily on chromatographic techniques. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. Given the complexity of the phytochemical matrix of Azadirachta indica, a combination of chromatographic methods is often employed to achieve the desired purity of the target compound.

Silica Gel Column Chromatography

Silica gel column chromatography is a fundamental and widely used technique for the separation of limonoids from neem extracts. researchgate.net In this method, a glass column is packed with silica gel, which serves as the polar stationary phase. made-in-china.comchemicalbook.com The crude extract, dissolved in a small amount of solvent, is loaded onto the top of the column. A solvent or a mixture of solvents (the mobile phase) is then passed through the column.

The separation is based on the principle of adsorption. Compounds in the mixture will have different affinities for the silica gel stationary phase and different solubilities in the mobile phase. Less polar compounds tend to move down the column more quickly with the mobile phase, while more polar compounds are retained longer by the polar silica gel. By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), a sequential elution of compounds with increasing polarity can be achieved.

For the separation of azadirone and its derivatives, including this compound, researchers often utilize a gradient of non-polar to more polar solvents. A typical gradient might start with n-hexane and progressively introduce a more polar solvent like ethyl acetate or acetone. oatext.com The fractions are collected sequentially and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing the compound of interest.

Table 1: Illustrative Silica Gel Chromatography Parameters for Limonoid Separation

| Parameter | Description |

| Stationary Phase | Silica gel (e.g., 70-230 mesh ASTM) fishersci.no |

| Mobile Phase (Gradient) | n-Hexane with increasing concentrations of Ethyl Acetate (EtOAc) |

| Elution Sequence Example | 1. 100% n-Hexane2. n-Hexane:EtOAc (9:1)3. n-Hexane:EtOAc (8:2)4. n-Hexane:EtOAc (1:1)5. 100% EtOAc |

| Fraction Monitoring | Thin Layer Chromatography (TLC) with visualization under UV light |

This table represents a generalized protocol; specific ratios and solvents may vary based on the specific extract.

Medium Pressure Liquid Chromatography (MPLC)

Medium Pressure Liquid Chromatography (MPLC) is a more advanced and efficient preparative separation technique compared to traditional gravity-fed column chromatography. researchgate.net It utilizes a pump to force the mobile phase through the column, which is typically packed with smaller particle size silica gel. This results in higher resolution, faster separation times, and the ability to process larger quantities of crude extract. researchgate.net

MPLC has been successfully employed for the preparative-scale isolation of major limonoids from neem fruits, such as azadirone, epoxyazadiradione, and azadiradione (B1252901). researchgate.netresearchgate.net An automated MPLC system allows for precise control over the solvent gradient and flow rate, leading to reproducible separations. The use of a gradient elution, similar to that in silica gel chromatography (e.g., a gradient of n-hexane and ethyl acetate), is common. researchgate.net Fractions are collected using an automated fraction collector and then analyzed by methods like High-Performance Liquid Chromatography (HPLC) to confirm the presence and purity of the isolated compounds. researchgate.net

Table 2: Example of MPLC Gradient Program for Limonoid Separation

| Time (minutes) | % Ethyl Acetate in n-Hexane |

| 0-3 | 20% |

| 3-33 | 30% |

| 33-39 | 35% |

| 39-48 | 40% |

This data is based on a published protocol for the separation of major basic limonoids from neem fruits and serves as an illustrative example. researchgate.net

Biosynthetic Pathways and Precursor Studies of Azadirone Limonoids

General Biosynthesis of Triterpenoids and Limonoids in Meliaceae

Limonoids, also known as tetranortriterpenoids, are a diverse group of highly oxygenated and structurally complex secondary metabolites predominantly found in plants of the Meliaceae (mahogany) and Rutaceae (citrus) families. nih.govchemrxiv.org Their biosynthesis is a testament to the intricate enzymatic machinery possessed by these plants. The fundamental structure of limonoids arises from a tetracyclic triterpene precursor through the loss of four carbon atoms from the side chain, which then cyclizes to form a characteristic 17β-furan ring. wiley.comfrontiersin.org

The biosynthetic journey begins with the universal precursors of all isoprenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). wiley.com These five-carbon units are produced via two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methyl-erythritol phosphate (B84403) (MEP) pathway in the plastids. wiley.comnih.gov

Sequential condensation of these isoprene (B109036) units leads to the formation of a 30-carbon acyclic molecule, squalene (B77637). mdpi.com The first major point of diversification in triterpenoid (B12794562) biosynthesis is the cyclization of 2,3-oxidosqualene, a reaction catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). wiley.comfrontiersin.org In the Meliaceae family, OSCs typically produce tetracyclic triterpene skeletons of the euphane or tirucallane (B1253836) type. wiley.comfrontiersin.org These protolimonoids are the foundational scaffolds upon which the vast diversity of limonoids is built. nih.gov

Subsequent modifications to the protolimonoid skeleton are extensive and involve a series of scaffold rearrangements and oxidative reactions catalyzed primarily by cytochrome P450 monooxygenases (CYPs), as well as transferases and other enzymes. nih.govwiley.com Key transformations include the cleavage of four terminal carbons from the side chain to form the furan (B31954) ring and various oxidations and rearrangements of the core structure. frontiersin.org Radioactive isotope labeling studies have suggested that limonoids in the Meliaceae family are typically derived from an azadirone-type intermediate with an intact ring scaffold. researchgate.net

| Stage | Precursor(s) | Key Enzyme(s) | Product(s) | Description |

|---|---|---|---|---|

| Isoprenoid Precursor Synthesis | Acetyl-CoA (MVA pathway), Pyruvate & Glyceraldehyde-3-phosphate (MEP pathway) | Various enzymes of MVA and MEP pathways | IPP and DMAPP | Formation of the basic five-carbon building blocks. wiley.comnih.gov |

| Squalene Synthesis | IPP and DMAPP | Farnesyl diphosphate synthase, Squalene synthase | Squalene | Head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules. mdpi.com |

| Protolimonoid Skeleton Formation | 2,3-Oxidosqualene | Oxidosqualene Cyclases (OSCs) | Tirucallane/Euphane-type triterpenoids | Cyclization of squalene epoxide to form the core tetracyclic structure. wiley.comfrontiersin.org |

| Limonoid Scaffolding | Protolimonoids (e.g., Tirucallol) | Cytochrome P450s (CYPs), Transferases | Basic Limonoid Skeleton (e.g., Azadirone) | Loss of four side-chain carbons, formation of the 17β-furan ring, and various oxidative modifications. wiley.comfrontiersin.org |

Proposed Biogenetic Interrelationships among Azadirone (B14700930) and its Derivatives

Azadirone is a key intermediate in the biosynthesis of many Meliaceae limonoids. researchgate.net It is formed after the initial protolimonoid, such as tirucallol, undergoes side-chain cleavage to form the furan ring. frontiersin.org The structure of azadirone features a 3-oxo-Δ¹,² system and C-7 oxygenation, which are considered vital characteristics of this class of limonoids. frontiersin.org The isolation of azadirone, alongside related compounds like azadiradione (B1252901) and epoxyazadiradione from plants such as Melia azedarach and Azadirachta indica, provides strong evidence for their biogenetic relationship, suggesting a stepwise oxidation and transformation process occurs in nature. frontiersin.orgresearchgate.net

The biosynthesis of Azadirone II, 7-deacetyl is intrinsically linked to the dynamics of acetylation and deacetylation reactions. Recent research highlights that such enzymatic modifications play a crucial role in natural product biosynthesis, acting as protective mechanisms or as triggers for structural rearrangements and eliminations. researchgate.net

In the proposed pathway leading to azadirone, a precursor molecule undergoes acetylation at the C-7 position. This acetylation is catalyzed by an acetyltransferase. Following this step, or several subsequent steps, a deacetylase enzyme, such as a carboxylesterase (CXE), can remove the acetyl group. researchgate.net This deacetylation step yields the 7-deacetyl derivative. The existence of both 7-acetylated compounds (like 7-acetylneotrichilenone) and their deacetylated counterparts in Meliaceae plants supports the hypothesis of a dynamic acetylation-deacetylation cycle. This process allows the plant to fine-tune the production of various limonoids and expand its chemical diversity. Therefore, this compound is proposed to be a direct metabolic product of an acetylated azadirone precursor, formed through the action of a specific hydrolase or esterase enzyme.

| Step | Precursor | Proposed Transformation | Enzyme Class (Hypothetical) | Product |

|---|---|---|---|---|

| 1 | Tirucallol-type Protolimonoid | Side-chain cleavage, furan ring formation, and initial oxidations. | Cytochrome P450s, Dehydrogenases | Azadirone Precursor (7-hydroxy) |

| 2 | Azadirone Precursor (7-hydroxy) | Acetylation at the C-7 hydroxyl group. | Acetyltransferase (AT) | Azadirone-type Limonoid (7-acetylated) |

| 3 | Azadirone-type Limonoid (7-acetylated) | Deacetylation at the C-7 position. | Carboxylesterase (CXE) / Hydrolase | This compound |

Chemical Synthesis and Derivatization Studies of Azadirone Ii, 7 Deacetyl Scaffolds

Semi-synthetic Modification Strategies for Azadirone (B14700930) Analogues

Semi-synthesis, starting from readily available natural limonoids like azadiradione (B1252901), provides an efficient route to novel analogues and key biosynthetic intermediates. acs.org These strategies allow for targeted modifications of the intricate limonoid skeleton, enabling the exploration of structure-activity relationships and the production of compounds that are otherwise difficult to access.

Acetylation and deacetylation are fundamental transformations in the chemistry of azadirone-type limonoids, often serving as a protective group strategy or playing a direct role in the molecule's biological activity. researchgate.netwiley.com The presence or absence of an acetyl group at the C-7 position distinguishes azadirone from its deacetylated form and significantly influences its properties.

In the biosynthesis of azadirone, specific enzymes govern these transformations. Studies have identified acetyltransferases (AT), such as MaL21AT and MaL1AT, that catalyze acetylation, and carboxylesterases (CXE), like MaCXE, that perform the reverse deacetylation reaction. researchgate.net This enzymatic interplay highlights a dynamic protection-deprotection strategy that is crucial for controlling subsequent structural modifications. researchgate.netresearchgate.net

Chemically, the deacetylation of azadirone or related 7-acetoxy limonoids can be achieved under basic conditions. For instance, treatment of azadiradione (which has a 7-acetyl group) with methanolic potassium carbonate (K₂CO₃) can yield the corresponding 7-hydroxy derivative. acs.org Conversely, acetylation of the C-7 hydroxyl group can be performed using standard acetylating agents. The efficiency of these reactions is critical for accessing specific analogues. For example, studies on related limonoids have shown that the 7-acetyloxy group is important for certain biological activities. wiley.comebi.ac.uk

| Reaction | Enzyme Type | Specific Enzyme Example | Function | Reference |

|---|---|---|---|---|

| Acetylation | Acetyltransferase (AT) | MaL1AT, MaL21AT | Adds acetyl group | researchgate.net |

| Deacetylation | Carboxylesterase (CXE) | MaCXE | Removes acetyl group, resolving a biosynthetic bottleneck | researchgate.netresearchgate.net |

The azadirone scaffold offers multiple sites for functional group interconversions, allowing for the creation of a diverse library of analogues. Starting from related compounds like azadiradione, various transformations have been explored. acs.org

Key reactions include:

Reduction: The enone system in ring A of azadiradione can be selectively reduced. Treatment with sodium borohydride (B1222165) (NaBH₄) typically yields a mixture of alcohol diastereomers. acs.org For more specific reductions, Luche reduction conditions (NaBH₄, CeCl₃) can be employed. acs.org

Oxidation: The C-3 hydroxyl group can be oxidized to a ketone using reagents like pyridinium (B92312) chlorochromate (PCC). acs.org

Epoxidation: The double bond in ring A can be converted to an epoxide, further diversifying the available structures. acs.org

Hydrogenation: Catalytic hydrogenation can be used to reduce double bonds within the skeleton. acs.org

These modifications are not limited to the A-ring. The entire tetranortriterpenoid structure provides opportunities for complex rearrangements and functionalizations, which can be inspired by biosynthetic pathways or driven by novel chemical methodologies. chemrxiv.orgnih.gov

| Reaction Type | Reagents | Product Description | Reference |

|---|---|---|---|

| Deacetylation | Methanolic K₂CO₃ | Yields 7-hydroxy derivative | acs.org |

| Reduction | NaBH₄ / NaBD₄ | Reduces C-3 ketone to hydroxyl group(s) | acs.org |

| Luche Reduction | NaBH₄·CeCl₃ / NaBD₄·CeCl₃ | Selective reduction of C-3 ketone | acs.org |

| Oxidation | PCC | Oxidizes C-3 hydroxyl to ketone | acs.org |

| Epoxidation | - | Forms epoxide at the A-ring double bond | acs.org |

| Hydrogenation | - | Reduces double bonds | acs.org |

Total Synthesis Approaches to Azadirone-Type Structures

The total synthesis of azadirone and its congeners represents a significant challenge due to their dense stereochemistry and complex ring systems. researchgate.net Nevertheless, successful routes have been developed, showcasing innovative synthetic strategies.

A recent approach reported a concise and convergent total synthesis of azadirone and three other intact limonoids, starting from the readily available compound sclareolide (B1681565). chemrxiv.orgresearchgate.net This synthesis was achieved in 12 to 15 steps. chemrxiv.orgresearchgate.net

Key transformations in this synthetic route include:

Selective C-H Oxidation: The synthesis begins with a selective oxidation of sclareolide at the C-3 position. chemrxiv.orgresearchgate.net

Mukaiyama-type Aldol (B89426) Reaction: A crucial intermolecular Mukaiyama-type aldol reaction is used to form the C12-C13 bond, creating an all-carbon quaternary center at C-13 in a convergent manner. chemrxiv.orgresearchgate.net

Heck Reaction: A palladium-catalyzed Heck reaction is employed to construct the central six-membered C-ring with high stereocontrol. chemrxiv.orgresearchgate.net

Earlier landmark syntheses in the limonoid field, such as Corey's synthesis of azadiradione, often utilized biomimetic polyene cyclization strategies to assemble the core skeleton. chemrxiv.org These foundational works paved the way for more advanced and divergent approaches to this class of natural products. chemrxiv.orgresearchgate.net

Preparation of Isotopologs for Mechanistic Research

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and biosynthetic pathways. acs.orgnih.gov The synthesis of isotopologs of azadirone-type limonoids has been instrumental in understanding their mass spectrometric fragmentation patterns and tracing their metabolic origins. acs.orgnih.gov

For instance, a library of azadiradione analogues was synthesized, which included several deuterated isotopologs. acs.org These were prepared using isotope-labeled reagents such as sodium borodeuteride (NaBD₄). The reduction of azadiradione with NaBD₄ yielded deuterated alcohol derivatives, while reaction with NaBD₄ in the presence of cerium(III) chloride (CeCl₃) also produced specific labeled products. acs.org These synthesized isotopologs were then characterized by NMR and used for detailed MS/MS fragmentation studies, which helps in the accurate identification of these compounds in complex mixtures. acs.org

Furthermore, stable isotope labeling experiments using precursors like [1-¹³C]glucose have been conducted in neem cell suspension cultures to trace the biosynthetic origin of limonoids. nih.gov Such studies confirmed that the isoprene (B109036) units of these compounds are derived exclusively from the mevalonate (B85504) (MVA) pathway. nih.gov

Biological Activity Research and Mechanistic Investigations

Antineoplastic and Cytotoxic Activities

Azadirone (B14700930) II, 7-deacetyl has demonstrated notable antineoplastic and cytotoxic activities against various human cancer cell lines in preclinical studies. wiley.comresearchgate.net This has led to further investigations into its efficacy both in laboratory settings and in animal models.

In Vitro Cytotoxicity Against Human Cancer Cell Lines

Research has shown that Azadirone II, 7-deacetyl and its analogs exhibit cytotoxic effects against a range of human cancer cell lines. One particular derivative, 7-deacetyl-7-benzoylepoxyazadiradione, has shown potent cytotoxic activity against HL60 leukemia cells, with IC50 values in the range of 2.7-3.1 μM. researchgate.netthieme-connect.com This compound also displayed selective cytotoxicity, being more harmful to leukemia cells than to normal lymphocyte cell lines. wiley.comresearchgate.net

Another related compound, azadirone, has shown cytotoxic activity against a panel of human cancer cell lines. ebi.ac.uk Studies on azadirone and its semi-synthetic analogues have indicated that specific structural features, such as the α,β-unsaturated enone moiety in the A-ring, the C-7 acetyloxy group in the B-ring, and the furan (B31954) moiety, are crucial for their anticancer effects. wiley.comebi.ac.uk The cytotoxic activities of various limonoids, including derivatives of azadirone, have been evaluated against several human cancer cell lines, including those for breast cancer, melanoma, prostate cancer, lymphocytic leukemia, and glioblastoma. wiley.comresearchgate.netnih.gov

Table 1: In Vitro Cytotoxicity of this compound and Related Limonoids

| Compound | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 7-deacetyl-7-benzoylepoxyazadiradione | HL60 (Leukemia) | Potent cytotoxicity (IC50: 2.7-3.1 μM) | researchgate.netthieme-connect.com |

| 7-deacetyl-7-benzoylepoxyazadiradione | RPMI 1788 (Normal Lymphocyte) | Weak cytotoxicity | wiley.comresearchgate.net |

| Azadirone | Various human cancer cell lines | Potent cytotoxic activity | ebi.ac.uk |

In Vivo Antitumor Efficacy in Preclinical Models

The promising in vitro results have prompted investigations into the in vivo antitumor efficacy of azadirone and its derivatives. Studies using Swiss albino mice implanted with tumor cells in hollow fibers have shown that azadirone and some of its semi-synthetic analogues possess good in vivo antitumor activity. wiley.com These findings suggest that the cytotoxic effects observed in cell cultures can translate to a reduction in tumor growth in living organisms.

Molecular Mechanisms of Antineoplastic Action

To understand the basis of its anticancer properties, research has focused on the molecular mechanisms through which this compound and related compounds exert their effects. Key areas of investigation include the induction of death receptors, sensitization to apoptosis-inducing ligands, and the role of reactive oxygen species.

A significant mechanism of action for azadirone involves the upregulation of death receptors, specifically DR4 (TRAIL-R1) and DR5 (TRAIL-R2), on the surface of cancer cells. ebi.ac.ukplos.orgajou.ac.krnih.govnih.gov These receptors are part of the tumor necrosis factor (TNF) receptor superfamily and play a crucial role in initiating apoptosis, or programmed cell death. plos.orgnih.govabeomics.com By increasing the expression of DR4 and DR5, azadirone makes cancer cells more susceptible to apoptosis-inducing signals. ebi.ac.uknih.gov

Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a naturally occurring cytokine that can selectively induce apoptosis in cancer cells. plos.orgresearchgate.net However, some cancer cells develop resistance to TRAIL. plos.org Research has shown that azadirone can sensitize human cancer cells to TRAIL-induced apoptosis, even in resistant cell lines. ebi.ac.uknih.gov This sensitization is achieved through the upregulation of DR4 and DR5, which are the receptors for TRAIL. ebi.ac.uknih.gov The combination of azadirone and TRAIL has been found to be synergistic at higher concentrations, leading to enhanced cancer cell death. ebi.ac.uk This process appears to be independent of the p53 tumor suppressor protein. ebi.ac.uk

The generation of reactive oxygen species (ROS) is another critical component of the anticancer mechanism of azadirone. ebi.ac.uknih.govscribd.com ROS are chemically reactive molecules containing oxygen that can cause damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. nih.govcarcinogenesis.comjcancer.org Azadirone has been shown to induce the production of ROS in cancer cells. ebi.ac.uknih.govscribd.com This increase in ROS levels is linked to the activation of the ERK-CHOP signaling pathway, which in turn leads to the upregulation of death receptors DR4 and DR5. ebi.ac.uk Therefore, ROS generation acts as a key upstream event that triggers a cascade of molecular changes culminating in apoptosis. nih.govmdpi.com

Activation of ERK and CHOP Signaling Pathways

Research into the biological activities of limonoids has revealed their influence on various cellular signaling pathways. While studies often focus on the more abundant parent compounds like azadirone, investigations have shed light on the roles of its derivatives. Azadirone has been shown to induce the expression of death receptors (DR4 and DR5) in cancer cells. ebi.ac.uknih.gov This induction is mediated through the activation of the Extracellular signal-regulated kinase (ERK) pathway and the upregulation of the transcription factor C/EBP homologous protein (CHOP). ebi.ac.ukwiley.com Silencing these signaling molecules was found to negate the effects of azadirone. ebi.ac.uk This process is initiated by the generation of reactive oxygen species (ROS), as the use of ROS scavengers was observed to diminish ERK activation and subsequent CHOP upregulation. researchgate.net The entire cascade, involving ROS-ERK-CHOP signaling, ultimately sensitizes cancer cells to apoptosis-inducing ligands. ebi.ac.uknih.gov Although this mechanism is detailed for azadirone, related limonoids, including deacetylated forms, are often investigated for similar pathway interactions. wiley.com

Modulation of Cell Survival and Proapoptotic Protein Expression

The regulation of apoptosis is a critical target in anticancer research, involving a delicate balance between pro-survival and pro-apoptotic proteins. The limonoid azadirone has been found to down-regulate cell survival proteins while simultaneously up-regulating pro-apoptotic proteins. ebi.ac.uknih.gov This dual action shifts the cellular balance towards apoptosis. Studies on various limonoids, including derivatives like 7-deacetyl-7-benzoylepoxyazadiradione, have demonstrated the ability to induce early apoptosis. researchgate.net This process is characterized by the activation of key executioner caspases, such as caspase-3, and initiator caspases like -8 and -9. researchgate.net The modulation of the Bcl-2 family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bad, Bid, Bax), is a central mechanism for many natural compounds in inducing apoptosis. researchgate.networldneemorganisation.org The upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins are crucial for initiating the caspase cascade and executing programmed cell death. researchgate.nettouchoncology.com

Insecticidal and Insect Growth Regulatory Activities

Limonoids from the Meliaceae family are renowned for their potent antifeedant properties against a wide range of insect pests, especially those in the order Lepidoptera. mdpi.comresearchgate.net A variety of these compounds, including azadirone, salannin, gedunin (B191287), azadiradione (B1252901), and 7-deacetyl azadirachtin (B1665905), have been identified as effective feeding deterrents. mdpi.comresearchgate.net The mechanism of antifeedant activity is thought to involve the compound imparting an unpleasant taste or smell, which discourages feeding. mdpi.com Azadirone, specifically, has demonstrated significant antifeedant activity against pests like Leptinotarsa decemlineata. woodj.orgmdpi.com The broad-spectrum insecticidal nature of these compounds makes them valuable components of botanical pesticides. woodj.orgnih.gov

Table 1: Antifeedant and Insecticidal Limonoids from Meliaceae

| Compound | Activity Type | Target Insect Orders (Examples) |

| 7-deacetyl azadirachtin | Antifeedant | Lepidoptera |

| Azadirone | Antifeedant, Toxic | Lepidoptera, Coleoptera |

| Gedunin | Antifeedant, Growth Inhibitor | Lepidoptera, Isoptera |

| Salannin | Antifeedant, Growth Inhibitor | Lepidoptera |

| Azadiradione | Antifeedant | Lepidoptera |

| Methyl angolensate | Antifeedant | Lepidoptera |

Beyond just deterring feeding, many limonoids act as insect growth regulators (IGRs), disrupting the normal development of insects. biodiversitylibrary.org These compounds can interfere with the endocrine system, affecting hormone titers that control molting and metamorphosis. biodiversitylibrary.orgfrontiersin.org For instance, 7-deacetyl-17β-hydroxyazadiradione has been identified as a new limonoid insect growth inhibitor. dntb.gov.ua Research on various lepidopteran larvae has shown that exposure to these compounds can lead to growth inhibition, developmental deformities, and mortality. researchgate.netidosi.org Studies using artificial diet bioassays have demonstrated that compounds like 6β-hydroxygedunin can significantly inhibit the growth of pests such as Helicoverpa armigera and Spodoptera litura. researchgate.net This growth inhibition is often a result of physiological toxicity, reducing the efficiency with which the insect can convert ingested food into biomass, rather than solely from feeding deterrence. frontiersin.orgresearchgate.net

Table 2: Growth Inhibitory Effects of Limonoids on Lepidopteran Larvae

| Compound | Insect Species | Effect |

| 7-deacetyl-17β-hydroxyazadiradione | General | Insect Growth Inhibitor |

| 6β-hydroxygedunin | Helicoverpa armigera | Growth Inhibition (EC₅₀ = 24.2 ppm) |

| 6β-hydroxygedunin | Spodoptera litura | Growth Inhibition (EC₅₀ = 21.5 ppm) |

| Gedunin | Helicoverpa armigera | Growth Inhibition (EC₅₀ = 50.8 ppm) |

| Salannin | Spodoptera litura | Growth Inhibition (EC₅₀ = 72.0 ppm) |

Antioxidant Mechanisms

The antioxidant properties of compounds from Azadirachta indica are a cornerstone of their medicinal value. nih.gov Limonoids contribute significantly to these effects. A study focusing on a deacetylated derivative of azadiradione demonstrated its protective effects in zebrafish larvae under oxidative stress. nih.gov The compound was shown to mitigate the inflammatory response by scavenging free radicals. nih.gov The proposed mechanism for azadiradione's antioxidant action involves it acting as a mimic of the enzyme superoxide (B77818) dismutase (SOD). nih.gov This mechanism allows it to effectively scavenge the superoxide radical anion, regenerating itself in the process while producing less harmful molecules like hydrogen peroxide and oxygen. nih.gov This potent antioxidant capability helps to reduce oxidative stress and its associated cellular damage. nih.gov

Anti-inflammatory Activity

This compound has been identified as a potent anti-inflammatory agent in several studies. nih.govnih.govthieme-connect.com Its anti-inflammatory effects are closely linked to its ability to modulate key signaling pathways involved in the inflammatory response.

One of the primary mechanisms of its anti-inflammatory action is the suppression of the inducible nitric oxide synthase (iNOS) pathway. thieme-connect.com In in vitro experiments with murine macrophage RAW 264.7 cells stimulated with lipopolysaccharide (LPS) and interferon-γ, this compound significantly inhibited the production of nitric oxide (NO). thieme-connect.comchula.ac.th This inhibition was correlated with a downregulation of both the mRNA and protein expression of iNOS. thieme-connect.comchula.ac.th

Further mechanistic studies revealed that this compound suppresses the transcriptional activity of nuclear factor-κB (NF-κB), a key regulator of inflammation. thieme-connect.com It also inhibits the degradation of IκBα and the activation of mitogen-activated protein kinases (MAPKs), which are upstream signaling molecules in the inflammatory cascade. thieme-connect.com Additionally, this compound has been shown to selectively inhibit the mRNA expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in macrophages. nih.gov

| Parameter | Effect of this compound | Cell Model | Reference |

| Nitric Oxide (NO) Production | Inhibition | RAW 264.7 | thieme-connect.comchula.ac.th |

| iNOS Expression | Downregulation (mRNA and protein) | RAW 264.7 | nih.govthieme-connect.comchula.ac.th |

| NF-κB Activity | Suppression | RAW 264.7 | thieme-connect.com |

| IκBα Degradation | Inhibition | RAW 264.7 | thieme-connect.com |

| MAPK Phosphorylation | Suppression | RAW 264.7 | thieme-connect.com |

| IL-1β and TNF-α mRNA | Inhibition | RAW 264.7 | nih.gov |

Antimicrobial Potentials

The antibacterial properties of compounds from the Meliaceae family, such as this compound, have been a subject of interest. scielo.br this compound, isolated from neem (Azadirachta indica), is recognized for its contribution to the antibacterial properties of neem seeds. lookchem.com Extracts from Azadirachta indica have shown a broad spectrum of antibacterial activity. indexcopernicus.complos.org

Antiviral Activity of this compound

Extensive literature reviews did not yield specific research studies focusing on the antiviral activity of the isolated compound this compound. Scientific investigations into the therapeutic potential of compounds derived from the neem tree (Azadirachta indica) have explored the antiviral effects of various limonoids. However, direct evidence and detailed mechanistic studies concerning the antiviral properties of this compound are not available in the reviewed scientific literature.

While research has been conducted on the antiviral effects of other related neem limonoids, such as gedunin and its derivatives, specific data on this compound remains to be elucidated. The broader antiviral activities of neem extracts are well-documented against a range of viruses, including poliovirus, coxsackievirus, and herpes simplex virus-1. isfcppharmaspire.comnih.gov These activities are often attributed to a synergistic effect of the various phytochemicals present in the extracts.

Structure Activity Relationship Sar Studies of Azadirone Limonoids

Identification of Essential Structural Features for Biological Efficacy

Limonoids, including the azadirone (B14700930) class, are highly oxygenated and structurally complex molecules derived from a 4,4,8-trimethyl-17-furanyl steroid skeleton. wiley.comrsc.org Their biological activities are largely attributed to this intricate architecture. wiley.com SAR studies have consistently identified several key structural components as being crucial for the biological efficacy of azadirone-type limonoids. These include the α,β-unsaturated enone moiety in the A-ring, the nature of the substituent at the C-7 position in the B-ring, and the presence of the furan (B31954) moiety. wiley.comresearchgate.net The interplay of these features dictates the potency and spectrum of biological activity, which includes anticancer, antimalarial, and insecticidal effects. nih.govwiley.com

Significance of the α,β-Unsaturated Enone Moiety in the A-ring

The α,β-unsaturated enone system within the A-ring is a critical determinant of the biological activity of azadirone and its derivatives. nih.gov This feature, or an equivalent conjugated system, is considered an essential structural requirement for the anticancer effects of these limonoids. wiley.comresearchgate.net The presence of a 3-oxo-Δ¹,² pattern is a characteristic feature of azadirone-type limonoids. frontiersin.orgnih.gov The electrophilic nature of this enone system allows for potential Michael-type additions with biological nucleophiles, such as sulfhydryl groups in proteins, which may contribute to its mechanism of action. Research has shown that this moiety is involved in the potent anticancer activity of azadirone. nih.gov Furthermore, the biosynthesis of azadirone involves a 1-O-acetylation step that leads to the spontaneous formation of this crucial enone in the A-ring. acs.orgnih.gov

Importance of the C-7 Acetoxy/Keto/Chloroacetyloxy Group in the B-ring

The substituent at the C-7 position in the B-ring significantly modulates the biological activity of azadirone limonoids. Studies have shown that a C-7 acetyloxy group is an essential structural requirement for the anticancer effects of azadirone and its analogs. wiley.comresearchgate.net The oxygenation at C-7 is a vital feature of this class of compounds. frontiersin.orgnih.gov

Comparative studies have revealed that limonoids with a C-7α acetoxy group exhibit greater activity compared to those with a hydroxyl group at the same position. wiley.com Interestingly, replacing the acetoxy group with a benzyloxy group at C-7α resulted in relatively more active compounds. wiley.com The nature of this group can influence the molecule's polarity, solubility, and interaction with biological targets. In the biosynthesis of azadirone, a retained 7-O-acetylation is necessary for the function of key enzymes. acs.orgnih.gov The modification of this group, as seen in Azadirone II, 7-deacetyl where the acetyl group is removed, would be expected to alter its biological profile.

Critical Role of the Furan Moiety

The furan ring attached at C-17 is a defining and indispensable feature for the biological activity of limonoids. wiley.comresearchgate.net This heterocyclic ring is a common structural unit in many clinically important pharmaceuticals and plays a vital role in their biological action. researchgate.net The furan ring's electron-rich nature and aromaticity contribute to the molecule's stability and its ability to interact with biological targets. ijabbr.com In the context of azadirone limonoids, the furan moiety is considered an essential structural requirement for their anticancer effects. wiley.comresearchgate.net The biosynthesis of this furan ring is a complex process involving a series of enzymatic reactions that transform a protolimonoid precursor. acs.orgnih.gov The presence of the furan ring is a key characteristic of true limonoids and is crucial for their diverse biological activities, including anti-inflammatory and antimicrobial properties. acs.orgnih.govnih.gov

Analytical Methodologies for Detection and Quantification of Azadirone Ii, 7 Deacetyl

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of limonoids from complex plant extracts. While a specific, validated HPLC method solely for Azadirone (B14700930) II, 7-deacetyl is not extensively documented in publicly available literature, methods developed for structurally similar limonoids, such as azadirachtin (B1665905) and other tetranortriterpenoids from Neem (Azadirachta indica), provide a strong basis for its analysis. nih.govscispace.com

A reversed-phase HPLC (RP-HPLC) approach is typically the most effective for separating compounds of this polarity. A C18 analytical column is a common choice, offering good resolution for limonoids. nih.govscispace.com The mobile phase generally consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724) or methanol (B129727), often with a gradient elution to resolve a wide range of compounds with differing polarities. researchgate.net UV detection is suitable for tetranortriterpenoids, with a detection wavelength typically set around 210-220 nm to capture the chromophores present in the limonoid structure. nih.govresearchgate.net

For profiling Azadirone II, 7-deacetyl in a plant extract, a gradient elution program would be developed. The initial mobile phase composition would be more polar (higher water content) to retain the compound on the column, followed by a gradual increase in the organic solvent concentration to elute the compound. The retention time of this compound would be determined by injecting a pure standard of the compound. Quantification can be achieved by creating a calibration curve from serial dilutions of the standard.

Below is a representative table of HPLC conditions that could be optimized for the analysis of this compound, based on methods for related compounds.

| Parameter | Suggested Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Start with a higher percentage of A, gradually increasing B over 30-40 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection | UV-Vis Diode Array Detector (DAD) at 215 nm |

| Injection Volume | 10-20 µL |

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for High-Throughput Identification

For more sensitive and specific identification, especially in complex matrices or for high-throughput screening, Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is the method of choice. rsc.orgresearchgate.net This technique provides not only chromatographic separation but also mass-to-charge ratio (m/z) and fragmentation data, which allow for a high degree of confidence in compound identification.

An LC-ESI-MS/MS method would involve a similar chromatographic front-end as the HPLC method, but the eluent would be directed into the mass spectrometer. The mass spectrometer settings would be optimized to detect the [M+H]+ ion of this compound and to generate a reproducible fragmentation spectrum.

The following table outlines typical parameters for an LC-ESI-MS/MS analysis of limonoids, which could be adapted for this compound.

| Parameter | Suggested Conditions |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 - 4.5 kV |

| Nebulizer Pressure | 30 - 40 psi |

| Drying Gas Flow | 8 - 10 L/min |

| Drying Gas Temperature | 300 - 350 °C |

| Scan Mode | Full Scan (for initial identification) and Product Ion Scan (for MS/MS) |

| Precursor Ion (m/z) | 394.25 |

| Collision Energy | Optimized to achieve characteristic fragmentation |

Preparative Scale Isolation Techniques (e.g., Medium Pressure Liquid Chromatography)

The isolation of pure this compound from a crude plant extract is essential for its structural elucidation, spectroscopic characterization, and for use as an analytical standard. Medium Pressure Liquid Chromatography (MPLC) is an effective and rapid technique for the preparative scale isolation of limonoids. rsc.org

A study on the isolation of major basic limonoids from Neem fruits, such as azadirone, epoxyazadiradione, and azadiradione (B1252901), successfully utilized an automated MPLC system. rsc.org A similar strategy could be employed for the isolation of this compound. This would typically involve an initial crude fractionation of the plant extract using solvent partitioning to enrich the limonoid fraction. This enriched fraction would then be subjected to MPLC on a normal-phase or reversed-phase column.

For normal-phase MPLC, a silica (B1680970) gel column is often used with a non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), with a gradient of increasing polarity. For reversed-phase MPLC, a C18-functionalized silica column would be used with a polar solvent system, such as a water/methanol or water/acetonitrile gradient.

The fractions collected from the MPLC would be analyzed by analytical HPLC or TLC to identify those containing this compound. These fractions would then be pooled and may require further purification steps, such as preparative HPLC, to obtain the compound in high purity.

The following table outlines a general MPLC procedure for the isolation of limonoids, which could be adapted for this compound.

| Step | Description |

| 1. Extraction | Maceration or Soxhlet extraction of the plant material with a suitable solvent (e.g., methanol, ethanol). |

| 2. Crude Fractionation | Liquid-liquid partitioning of the crude extract to enrich the limonoid fraction. |

| 3. MPLC System | Automated MPLC system with a preparative scale column (e.g., silica gel or C18). |

| 4. Mobile Phase | A gradient solvent system (e.g., hexane-ethyl acetate for normal phase; water-acetonitrile for reversed phase). |

| 5. Fraction Collection | Automated fraction collection based on time or UV detection. |

| 6. Analysis of Fractions | Screening of collected fractions by analytical HPLC or TLC. |

| 7. Final Purification | Pooling of pure fractions and, if necessary, further purification by preparative HPLC. |

Future Research Directions and Translational Perspectives

In-depth Elucidation of Molecular Targets and Pathways

A critical avenue for future research is the comprehensive identification and characterization of the molecular targets and signaling pathways modulated by 7-deacetylgedunin. While preliminary studies have illuminated its anti-inflammatory properties, a deeper understanding of its mechanism of action is essential for its development as a therapeutic agent.

Current research has strongly implicated the Keap1/Nrf2/ARE signaling pathway as a primary target of 7-deacetylgedunin. nih.govmedchemexpress.comdntb.gov.ua Studies have shown that it can suppress inflammatory responses by activating this pathway. nih.govdntb.gov.ua Mechanistically, 7-deacetylgedunin has been observed to increase the expression of sequestosome 1 (p62), which in turn promotes the downregulation of Kelch-like ECH-associated protein 1 (Keap1). nih.gov This action inhibits the degradation of Nuclear factor erythroid 2-related factor 2 (Nrf2), allowing it to accumulate in the cytoplasm and subsequently translocate to the nucleus. nih.gov Once in the nucleus, Nrf2 activates the Antioxidant Response Element (ARE), leading to the transcription of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H dehydrogenase quinone 1 (NQO1). nih.govacs.org This cascade ultimately helps in mitigating oxidative stress and inflammation, suggesting its potential in managing conditions like rheumatoid arthritis. nih.govacs.org

Another significant pathway suppressed by 7-deacetylgedunin is the inducible nitric oxide synthase (iNOS) pathway . thieme-connect.commedkoo.comthieme-connect.com Research indicates that the compound inhibits the production of nitric oxide (NO) in macrophages by downregulating the mRNA and protein expression of iNOS. thieme-connect.comthieme-connect.com This suppression is achieved by inhibiting the activation of key inflammatory signaling cascades, including nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs). thieme-connect.comthieme-connect.com

Future investigations should aim to:

Utilize advanced proteomics and transcriptomics to build a complete profile of the proteins and genes that are differentially expressed in response to 7-deacetylgedunin treatment.

Employ techniques such as thermal shift assays and affinity chromatography with biotinylated probes to identify direct binding partners. nih.gov

Validate these targets in various preclinical disease models to understand the context-dependent activity of the compound.

Table 1: Known and Investigated Molecular Targets and Pathways of 7-Deacetylgedunin

| Target/Pathway | Observed Effect | Implicated Disease/Process | Key Findings | References |

|---|---|---|---|---|

| Keap1/Nrf2/ARE Pathway | Activation | Inflammation, Oxidative Stress, Rheumatoid Arthritis | Downregulates Keap1, leading to Nrf2 nuclear translocation and induction of HO-1 and NQO1. nih.govmedchemexpress.com | nih.govnih.govmedchemexpress.comdntb.gov.uaacs.org |

| p62/SQSTM1 | Increased Expression | Autophagy, Nrf2 Activation | Increased p62 contributes to the downregulation of Keap1. nih.gov | nih.govacs.org |

| iNOS Pathway | Suppression | Inflammation | Downregulates iNOS mRNA and protein expression, reducing nitric oxide production. thieme-connect.comthieme-connect.com | thieme-connect.commedkoo.comthieme-connect.com |

| NF-κB Signaling | Inhibition | Inflammation | Suppresses the transcriptional activity of NF-κB. thieme-connect.com | thieme-connect.comthieme-connect.com |

| MAPK Signaling | Inhibition | Inflammation | Inhibits the activation of mitogen-activated protein kinases. thieme-connect.com | thieme-connect.com |

| SARS-CoV-2 Mpro | Potential Inhibition (in silico) | Viral Replication | Docking studies suggest binding to the main protease active site. chemrxiv.org | chemrxiv.org |

Development of Advanced Synthetic Strategies for Complex Analogues

The natural abundance of 7-deacetylgedunin can be limited, and its structural complexity presents challenges for total synthesis. Therefore, the development of efficient semi-synthetic and fully synthetic strategies is paramount for generating a library of analogues for structure-activity relationship (SAR) studies.

Research into the semi-synthesis of gedunin (B191287) derivatives has provided a strong foundation. nih.govfigshare.com These studies have highlighted the importance of specific functional groups for biological activity. For instance, modifications at the C-7 and C-16 positions have been shown to significantly impact the cytotoxic and anti-inflammatory properties of the gedunin scaffold. ngu.ac.jp One study focusing on redox reactions at the C-16 position of 7-deacetoxy-7α-hydroxygedunin yielded several new analogues, although these particular modifications largely diminished cytotoxic activity, underscoring the sensitivity of this position. ngu.ac.jp

Future synthetic strategies should focus on:

Targeted Modifications: Creating analogues with diverse substituents at key positions (e.g., C-7, C-16) to probe their role in binding to specific molecular targets.

Improving Physicochemical Properties: Synthesizing derivatives with enhanced solubility and metabolic stability. A successful example from the gedunin literature is the creation of a 7-methoxy derivative, which showed improved stability and in vivo efficacy compared to the parent compound. ebi.ac.ukspringermedizin.de

Novel Ring Scaffolds: Exploring reactions that modify the core ring structure to access novel chemical space and potentially new biological activities.

Chemoenzymatic Synthesis: Leveraging biocatalytic transformations, which have been successfully applied to the synthesis of gedunin, to achieve challenging stereoselective modifications under mild conditions. vulcanchem.com

Table 2: Examples of Synthetic Analogues and Strategic Modifications

| Parent Compound | Synthetic Strategy | Resulting Analogue(s) | Purpose/Key Finding | References |

|---|---|---|---|---|

| Gedunin/7-deacetoxy-7α-hydroxygedunin | Redox reactions at C-16 | Hemiacetal and oxidized forms | To determine the reactivity of the D-ring lactone; analogues showed reduced cytotoxicity. | ngu.ac.jp |

| Gedunin | Semi-synthesis (19 derivatives) | Various modified gedunins | To probe the mechanism of Hsp90 inhibition and establish preliminary SAR. | nih.govfigshare.com |

| Deacetylgedunin | Methylation of 7-hydroxy group | 7-methoxygedunin | To improve metabolic stability and in vivo antimalarial activity. | ebi.ac.ukspringermedizin.de |

| Deacetylgedunin | Conjugation with biotin | Biotin-gedunin conjugate | To create a probe for identifying direct molecular targets (p23). | nih.gov |

Application of Computational Chemistry and Chemoinformatics for Rational Design

Computational chemistry and chemoinformatics are indispensable tools for accelerating the drug discovery process. rjpbcs.com For a complex natural product like 7-deacetylgedunin, these in silico methods can provide crucial insights into its biological activity and guide the rational design of more potent and selective analogues.

Molecular docking studies have already been employed to investigate the potential of 7-deacetylgedunin and related limonoids against various therapeutic targets. For example, in silico screening identified 7-deacetylgedunin as a potential inhibitor of the main protease (Mpro) of the SARS-CoV-2 virus, with calculations showing favorable binding energies and interactions with key active site residues. chemrxiv.org Similar computational studies have been performed for other targets, providing a virtual blueprint of the compound's interaction landscape. nih.govresearchgate.netsemanticscholar.org

Future research in this area should involve:

Pharmacophore Modeling: Developing pharmacophore models based on the known active conformations of 7-deacetylgedunin to screen large virtual libraries for novel scaffolds with similar interaction features.

Quantitative Structure-Activity Relationship (QSAR): Building QSAR models to correlate the structural features of a series of analogues with their biological activities, enabling the prediction of potency for newly designed compounds. researchgate.net

Molecular Dynamics (MD) Simulations: Running MD simulations of 7-deacetylgedunin bound to its primary targets (e.g., Keap1) to understand the dynamic nature of the interaction, the stability of the complex, and the role of solvent molecules.

ADMET Prediction: Using in silico tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogues to prioritize compounds with favorable drug-like profiles for synthesis. nih.govresearchgate.net

Table 3: Summary of In Silico and Computational Studies on 7-Deacetylgedunin and Related Limonoids

| Study Type | Target Protein(s) | Compound(s) Studied | Key Computational Findings | References |

|---|---|---|---|---|

| Molecular Docking | SARS-CoV-2 Main Protease (Mpro) | 7-deacetylgedunin, Epoxyazadiradione, Gedunin | 7-deacetylgedunin showed a binding energy of -8.8 kcal/mol, forming H-bonds and S-π interactions with active site residues. | chemrxiv.org |

| Molecular Docking | SARS-CoV-2 3CLpro, PLpro | 7-deacetyl-7-benzoylgedunin | Showed a high dock score (−9.1 kcal/mol) and interaction with the catalytic dyad of 3CLpro. | nih.govresearchgate.net |

| In Silico Screening | Leishmania drug targets | 7-deacetylgedunin | Evaluated binding affinities against multiple parasitic enzyme targets. | semanticscholar.org |

| SAR/QSAR Analysis | Not specified | Gedunin-type limonoids | Discussed as a tool for the rational design of novel pesticides and drugs. | researchgate.net |

Exploration of Synergistic Effects with Established Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, particularly in fields like oncology, where it can enhance efficacy, overcome drug resistance, and reduce toxicity. A significant future direction for 7-deacetylgedunin is the exploration of its synergistic potential when combined with established therapeutic agents.

While direct studies on 7-deacetylgedunin are emerging, research on its parent compound, gedunin, provides a strong rationale for this approach. Gedunin has demonstrated synergistic effects when combined with the chemotherapy drug cisplatin (B142131) in ovarian cancer cell lines, leading to a greater reduction in cell proliferation than either agent alone. nih.gov Similarly, synergy between gedunin and paclitaxel (B517696) has been reported. nih.gov

A particularly compelling strategy involves combining 7-deacetylgedunin with drugs that can enhance its pharmacokinetic profile. Gedunin's in vivo efficacy is hampered by poor solubility and rapid metabolism. mdpi.com However, co-administration with dillapiol, a cytochrome P450 inhibitor, significantly increased its antimalarial activity in mice by improving its bioavailability. ebi.ac.ukmdpi.com Given that 7-deacetylgedunin also faces stability and solubility challenges, exploring its combination with pharmacokinetic enhancers is a logical and promising translational step. springermedizin.demdpi.com

Future research should systematically:

Screen 7-deacetylgedunin in combination with a panel of approved drugs relevant to its biological activities (e.g., anti-inflammatory agents, chemotherapy drugs).

Utilize isobologram analysis to quantitatively determine whether the observed interactions are synergistic, additive, or antagonistic.

Investigate the molecular basis of any observed synergy, for example, whether the compounds target complementary pathways or if one agent enhances the activity of the other.

Conduct in vivo studies of promising combinations to validate the therapeutic benefit in relevant disease models.

Table 4: Potential Combination Therapies and Rationale for 7-Deacetylgedunin

| Combination Class | Example Agent(s) | Rationale for Synergy | Potential Application | References (based on Gedunin) |

|---|---|---|---|---|

| Conventional Chemotherapy | Cisplatin, Paclitaxel | Targeting complementary cell survival and apoptotic pathways. | Ovarian Cancer, Breast Cancer | nih.gov |

| Hsp90 Inhibitors | 17-AAG | Targeting the Hsp90 chaperone machinery through potentially different mechanisms. | Various Cancers | google.com |

| Pharmacokinetic Enhancers | Dillapiol (CYP450 inhibitor) | Inhibiting metabolic breakdown to increase bioavailability and in vivo efficacy. | Malaria, other systemic diseases | ebi.ac.ukmdpi.com |

| Other Anti-inflammatory Drugs | NSAIDs, DMARDs | Modulating multiple inflammatory pathways (e.g., Nrf2 and COX/NF-κB) simultaneously. | Rheumatoid Arthritis, Inflammatory Disorders | - |

Q & A

Q. How can researchers ensure reproducibility in this compound isolation protocols across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.